molecular formula C9H9BrClNO B14058692 1-(2-Amino-6-chlorophenyl)-3-bromopropan-1-one

1-(2-Amino-6-chlorophenyl)-3-bromopropan-1-one

Cat. No.: B14058692
M. Wt: 262.53 g/mol
InChI Key: QKAZVWBCXYAPGQ-UHFFFAOYSA-N
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Description

1-(2-Amino-6-chlorophenyl)-3-bromopropan-1-one is an organic compound that features a bromopropanone group attached to a 2-amino-6-chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-chlorophenyl)-3-bromopropan-1-one typically involves the bromination of 1-(2-Amino-6-chlorophenyl)propan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-chlorophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the type of reaction. For example, substitution with an amine can yield 1-(2-Amino-6-chlorophenyl)-3-aminopropan-1-one, while oxidation can produce 1-(2-Amino-6-chlorophenyl)-3-bromopropanoic acid .

Scientific Research Applications

1-(2-Amino-6-chlorophenyl)-3-bromopropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-chlorophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The bromopropanone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2-Amino-6-chlorophenol
  • 2-Amino-6-bromo-4-chlorophenol
  • 2-Amino-4,6-dichlorophenol hydrochloride

Comparison: 1-(2-Amino-6-chlorophenyl)-3-bromopropan-1-one is unique due to the presence of both an amino group and a bromopropanone group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

1-(2-amino-6-chlorophenyl)-3-bromopropan-1-one

InChI

InChI=1S/C9H9BrClNO/c10-5-4-8(13)9-6(11)2-1-3-7(9)12/h1-3H,4-5,12H2

InChI Key

QKAZVWBCXYAPGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CCBr)N

Origin of Product

United States

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